2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline
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Overview
Description
2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 4-cyclohexylphenoxy group and a nitrophenyl group. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Substitution with Cyclohexylphenol: The final step involves the nucleophilic substitution of the nitro-substituted quinoxaline with 4-cyclohexylphenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Formation of 2-[4-(4-Cyclohexylphenoxy)-3-aminophenyl]quinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Cyclohexanone derivatives or cyclohexanol derivatives.
Scientific Research Applications
2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival, such as tyrosine kinases or the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline: Similar structure but with chloro substituents instead of cyclohexylphenoxy.
2-(4-Cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide: Contains a cyclohexylphenoxy group but differs in the core structure and additional substituents.
Uniqueness
2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline is unique due to the combination of the quinoxaline core with both a cyclohexylphenoxy group and a nitrophenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C26H23N3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[4-(4-cyclohexylphenoxy)-3-nitrophenyl]quinoxaline |
InChI |
InChI=1S/C26H23N3O3/c30-29(31)25-16-20(24-17-27-22-8-4-5-9-23(22)28-24)12-15-26(25)32-21-13-10-19(11-14-21)18-6-2-1-3-7-18/h4-5,8-18H,1-3,6-7H2 |
InChI Key |
VHFGNQPKBRCAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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